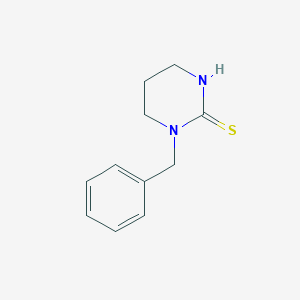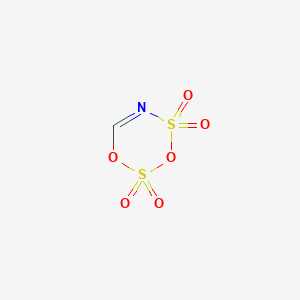
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone is a chemical compound that belongs to the class of heterocyclic compounds. It contains sulfur and oxygen atoms within its ring structure, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone typically involves the reaction of sulfur-containing precursors with oxygen donors under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive nature.
Wirkmechanismus
The mechanism by which 2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazine: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.
Phenothiazine: Contains an additional benzene ring and is known for its use in antipsychotic medications.
Benzothiazole: Another sulfur and nitrogen-containing heterocycle with applications in dyes and pharmaceuticals.
Uniqueness
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone stands out due to its specific arrangement of sulfur and oxygen atoms, which imparts unique reactivity and stability. This makes it a valuable compound for various specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61103-60-4 |
|---|---|
Molekularformel |
CHNO6S2 |
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
1,3,2,4,5-dioxadithiazine 2,2,4,4-tetraoxide |
InChI |
InChI=1S/CHNO6S2/c3-9(4)2-1-7-10(5,6)8-9/h1H |
InChI-Schlüssel |
HMYCKWOSOPKWLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NS(=O)(=O)OS(=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
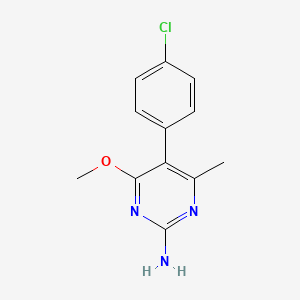

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
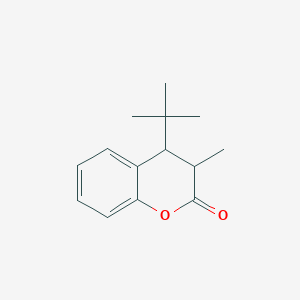
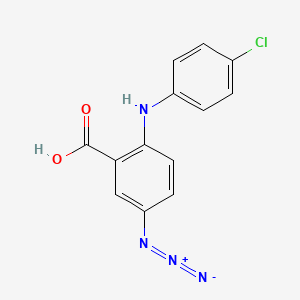


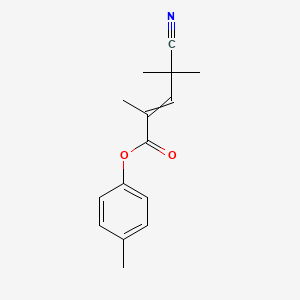
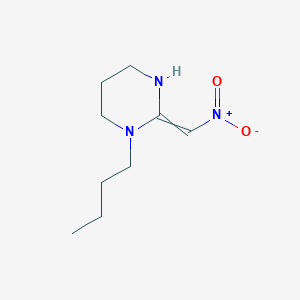
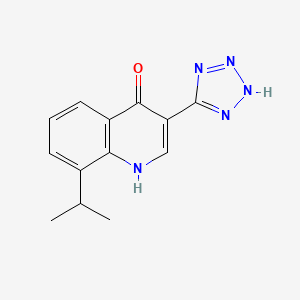
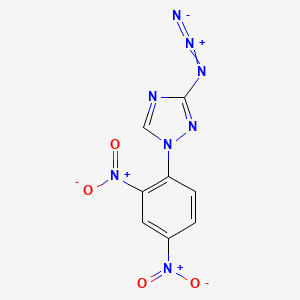
![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
